Cycloheptanecarbohydrazide
Description
Cycloheptanecarbohydrazide is a cycloheptane derivative featuring a carbohydrazide functional group (-CONHNH₂). While direct data on this compound are unavailable in the provided evidence, its structure can be inferred from related compounds. Cycloheptane, a seven-membered saturated hydrocarbon ring (C₇H₁₄), forms the backbone, with a carbohydrazide substituent replacing one hydrogen atom. This functional group distinguishes it from analogous compounds like cycloheptanecarboxylic acid (carboxylic acid group) and cycloheptanecarboxamide (amide group).
Properties
CAS No. |
25774-75-8 |
|---|---|
Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
cycloheptanecarbohydrazide |
InChI |
InChI=1S/C8H16N2O/c9-10-8(11)7-5-3-1-2-4-6-7/h7H,1-6,9H2,(H,10,11) |
InChI Key |
LNRQJEWOVBWRJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptanecarbohydrazide can be synthesized through the reaction of cycloheptanone with hydrazine hydrate. The reaction typically involves heating cycloheptanone with an excess of hydrazine hydrate under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction conditions and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Cycloheptanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted hydrazides and derivatives.
Scientific Research Applications
Cycloheptanecarbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cycloheptanecarbohydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazide group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in research on enzyme inhibition and drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key properties of cycloheptanecarbohydrazide and structurally related compounds, highlighting differences in functional groups, molecular weights, and available toxicity
Functional Group Impact
- Carbohydrazide vs. Amide/Carboxylic Acid: The hydrazide group (-CONHNH₂) in this compound is more nucleophilic than the amide (-CONH₂) or carboxylic acid (-COOH) groups, enabling unique reactivity in organic synthesis.
- Physical Properties : Cycloheptanecarboxamide has a documented boiling point of ~295°C, while cycloheptanecarboxylic acid’s higher polarity (due to -COOH) likely increases its melting point compared to the hydrazide derivative .
Ring Size Effects
- Cycloheptane vs. Cyclobutane : this compound’s seven-membered ring experiences less angle strain than cyclobutanecarbohydrazide’s four-membered ring. This difference may influence stability and solubility, though specific data are lacking .
Research Findings and Data Gaps
- Synthesis and Reactivity: Hydrazides are typically synthesized via hydrazine reactions with esters or acyl chlorides.
- Ecological Impact : Ecological data (e.g., biodegradability, bioaccumulation) are absent for all listed compounds, necessitating precautionary handling to mitigate environmental risks .
- Thermodynamic Properties : Phase-change data (melting/boiling points) for this compound remain uncharacterized, limiting applications in industrial processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
